

Application Note: Spectroscopic Analysis of 3-Chloromethcathinone for Structural Confirmation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloromethcathinone

Cat. No.: B1649792

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloromethcathinone (3-CMC) is a synthetic cathinone that has emerged as a novel psychoactive substance.^[1] As with many designer drugs, the rapid identification and structural confirmation of 3-CMC in seized materials or for research purposes are crucial. This application note provides detailed protocols for the spectroscopic analysis of 3-CMC using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The presented data and methodologies are intended to serve as a comprehensive guide for the unambiguous structural confirmation of 3-CMC.

Chemical Structure:

- IUPAC Name: 1-(3-chlorophenyl)-2-(methylamino)propan-1-one^[2]
- CAS Number: 1049677-59-9 (free base), 1607439-32-6 (HCl salt)^[2]
- Molecular Formula: C₁₀H₁₂ClNO^[2]
- Molar Mass: 197.66 g/mol (free base)^[2]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-Chloromethcathinone**.

Table 1: ^1H NMR Spectroscopic Data for **3-Chloromethcathinone** (HCl salt) in DMSO-d_6

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.75	br s	1H	NH
9.25	br s	1H	NH
8.10 - 7.70	m	4H	Aromatic CH
5.22	q	1H	CH-CH ₃
2.58	s	3H	N-CH ₃
1.46	d	3H	CH-CH ₃

Data sourced from SWGDRUG Monograph.[\[2\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **3-Chloromethcathinone**

Chemical Shift (ppm)	Assignment
~195	C=O (Ketone)
~138	Aromatic C-Cl
~134	Aromatic C
~131	Aromatic CH
~129	Aromatic CH
~128	Aromatic CH
~127	Aromatic CH
~59	CH-NH
~30	N-CH ₃
~16	CH-CH ₃

Note: Experimentally determined ¹³C NMR data for 3-CMC is not widely available in the public domain. The assignments are predicted based on typical chemical shifts for similar structures.
[3]

Table 3: GC-MS Fragmentation Data for **3-Chloromethcathinone**

Mass-to-Charge Ratio (m/z)	Relative Abundance	Assignment
58	High	[C ₃ H ₈ N] ⁺
111	Medium	[C ₆ H ₄ Cl] ⁺
139	Medium	[C ₇ H ₄ ClO] ⁺
166	Low	[M-C ₂ H ₅ N] ⁺
182	Low	[M-CH ₃] ⁺
197	Low (or absent)	[M] ⁺ (Molecular Ion)

Data represents the electron ionization (EI) mass spectrum.[\[2\]](#)

Table 4: FT-IR Spectroscopic Data for **3-Chloromethcathinone** (HCl salt)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3000-2700	Broad, Strong	N-H stretch (amine salt)
~1690	Strong	C=O stretch (ketone)
~1590, 1470, 1420	Medium-Strong	C=C stretch (aromatic)
~1220	Medium	C-N stretch
~880, 790, 700	Strong	C-H bend (aromatic, meta-substitution)
~740	Strong	C-Cl stretch

Note: The provided data is interpreted from the spectrum available in the SWGDRUG monograph and typical infrared absorption frequencies.[\[2\]](#)

Table 5: UV-Vis Spectroscopic Data for **3-Chloromethcathinone**

λ _{max} (nm)	Solvent
Not Determined	Methanol

Note: Specific UV-Vis absorption maxima for 3-CMC are not readily available in the literature. However, substituted cathinones typically exhibit absorption in the range of 240-280 nm due to the substituted aromatic ring.[\[4\]](#)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 3-CMC, confirming the presence and connectivity of protons and carbons.

Instrumentation: 400 MHz NMR Spectrometer

Protocol:

- Sample Preparation:
 - Accurately weigh approximately 10-15 mg of **3-Chloromethcathinone HCl**.
 - Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Pulse Program: Standard 90° pulse.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
 - Relaxation Delay: 5 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse program.
 - Spectral Width: 0 to 220 ppm.
 - Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
 - Relaxation Delay: 2 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the resulting spectrum.

- Calibrate the spectrum using the TMS signal at 0 ppm.
- Integrate the peaks in the ^1H NMR spectrum.
- Assign the peaks based on their chemical shift, multiplicity, and integration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate 3-CMC from any potential impurities and obtain its characteristic mass spectrum for identification and structural confirmation.

Instrumentation: Agilent Gas Chromatograph with a Mass Selective Detector (or equivalent).

Protocol:

- Sample Preparation:
 - Prepare a solution of 3-CMC at a concentration of approximately 1-2 mg/mL in chloroform. For the HCl salt, a base extraction into an organic solvent is recommended.
- GC Conditions:
 - Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 μm .
 - Carrier Gas: Helium at a constant flow of 1.5 mL/min.
 - Injector Temperature: 280 °C.
 - Injection Mode: Split (e.g., 25:1 ratio), 1 μL injection volume.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp: 12 °C/min to 280 °C.
 - Final hold: 9 minutes at 280 °C.
- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: 30-550 amu.
- MS Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Transfer Line Temperature: 280 °C.
- Data Analysis:

- Identify the peak corresponding to 3-CMC in the total ion chromatogram.
- Analyze the mass spectrum of the peak and compare the fragmentation pattern with the data in Table 3 and reference spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the 3-CMC molecule.

Instrumentation: FT-IR spectrometer with a diamond attenuated total reflectance (ATR) attachment.

Protocol:

- Sample Preparation:
 - Place a small amount of the solid **3-Chloromethcathinone HCl** powder directly onto the diamond ATR crystal.
- FT-IR Acquisition:
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 32.

- Collect a background spectrum of the clean ATR crystal before analyzing the sample.
- Data Analysis:
 - Obtain the absorbance spectrum of the sample.
 - Identify and assign the characteristic absorption bands corresponding to the functional groups of 3-CMC (e.g., C=O, N-H, C=C aromatic, C-Cl).

Ultraviolet-Visible (UV-Vis) Spectroscopy


Objective: To determine the UV-Vis absorption spectrum of 3-CMC.

Instrumentation: UV-Vis Spectrophotometer.

Protocol:

- Sample Preparation:
 - Prepare a dilute solution of 3-CMC in a suitable UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
- UV-Vis Acquisition:
 - Scan Range: 200-400 nm.
 - Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample solution.
 - Record the absorbance spectrum.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the structural confirmation of 3-CMC.

Caption: Chemical structure of **3-Chloromethcathinone** (3-CMC).

Conclusion

The combination of NMR, GC-MS, and FT-IR spectroscopy provides a robust and reliable means for the structural confirmation of **3-Chloromethcathinone**. While UV-Vis spectroscopy can offer complementary information, its utility for definitive identification is limited. The protocols and data presented in this application note serve as a valuable resource for forensic laboratories, research institutions, and professionals involved in the analysis of novel psychoactive substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.who.int [cdn.who.int]
- 2. swgdrug.org [swgdrug.org]
- 3. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Spectroscopic Analysis of 3-Chloromethcathinone for Structural Confirmation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1649792#spectroscopic-analysis-of-3-chloromethcathinone-for-structural-confirmation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com